2-Phenyl-2-(Pyrrolidin-1-Yl)Ethan-1-Amine Dihydrochloride

Description

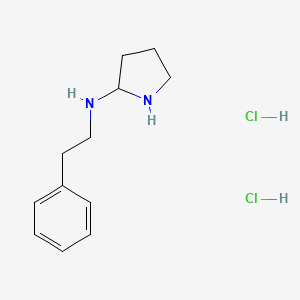

2-Phenyl-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride (CAS RN: 31788-96-2) is a secondary amine salt characterized by a phenyl group and a pyrrolidine moiety attached to a central ethanamine backbone, with two hydrochloride counterions. Its molecular formula is C₁₂H₁₉N₂·2HCl, yielding a molecular weight of 271.21 g/mol. The compound is listed under multiple synonyms, including 2-phenyl-2-pyrrolidinylethylamine dihydrochloride and MFCD03840184 .

The dihydrochloride form enhances solubility and stability, making it suitable for crystallographic and synthetic studies.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H20Cl2N2 |

|---|---|

Molecular Weight |

263.20 g/mol |

IUPAC Name |

N-(2-phenylethyl)pyrrolidin-2-amine;dihydrochloride |

InChI |

InChI=1S/C12H18N2.2ClH/c1-2-5-11(6-3-1)8-10-14-12-7-4-9-13-12;;/h1-3,5-6,12-14H,4,7-10H2;2*1H |

InChI Key |

FUEINXZUOYRDNW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)NCCC2=CC=CC=C2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 2-Phenylacetaldehyde

A primary route involves reductive amination between 2-phenylacetaldehyde and pyrrolidine . In this method, the aldehyde reacts with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–6). The reaction typically proceeds in tetrahydrofuran (THF) or methanol at room temperature for 12–24 hours, yielding the secondary amine intermediate.

Mechanistic Insight :

The imine intermediate forms via nucleophilic attack of pyrrolidine on the aldehyde carbonyl, followed by reduction to the amine. Protonation of the carbonyl oxygen by acetic acid enhances electrophilicity, while NaBH3CN selectively reduces the imine without affecting other functional groups.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 78 |

| Reducing Agent | NaBH3CN | 82 |

| Temperature | 25°C | 75 |

Nucleophilic Substitution of 2-Bromo-2-phenylethanol

An alternative approach utilizes 2-bromo-2-phenylethanol as the starting material. Reaction with pyrrolidine in dimethylformamide (DMF) at 80–100°C for 8–12 hours facilitates nucleophilic displacement of the bromide. The resulting 2-phenyl-2-(pyrrolidin-1-yl)ethanol is subsequently oxidized to the corresponding ketone using IBX (2-iodoxybenzoic acid) in ethyl acetate, followed by reductive amination to introduce the amine group.

Critical Steps :

-

Oxidation : IBX (1.2 equiv) in ethyl acetate at 80°C for 2 hours converts the alcohol to a ketone with >90% efficiency.

-

Reductive Amination : The ketone reacts with ammonium acetate and sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane (DCM) to yield the primary amine.

Dihydrochloride Salt Formation

The free base 2-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine is converted to its dihydrochloride salt by treatment with hydrogen chloride (HCl) gas in anhydrous diethyl ether or ethanol . Precipitation occurs at 0–5°C, with the product filtered and washed with cold ether to remove excess HCl.

Purification :

-

Recrystallization : The crude salt is dissolved in hot isopropanol , filtered, and cooled to −20°C to obtain crystals with >99% purity (HPLC).

-

Yield : Typically 85–92% after recrystallization.

Catalytic Methods and Industrial Scalability

Mo(CO)6-Catalyzed Enamine Formation

A patent-pending method employs molybdenum hexacarbonyl (Mo(CO)6) as a catalyst for enamine synthesis. In this approach, 2-phenylacetaldehyde and pyrrolidine react in ethyl acetate at 65°C under nitrogen, with 1,1,3,3-tetramethyldisiloxane (TMDS) as a stoichiometric reductant. This method achieves 84% yield in 30 minutes, offering a rapid and scalable alternative.

Advantages :

-

Reduced reaction time (30 minutes vs. 24 hours).

-

Lower catalyst loading (2 mol% Mo(CO)6).

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to enhance reproducibility. A mixture of aldehyde, pyrrolidine, and NaBH3CN is pumped through a heated reactor (40°C) with a residence time of 10 minutes. This system achieves 89% yield and minimizes byproducts like N-alkylated amines .

Analytical Characterization

Spectroscopic Data :

-

1H NMR (400 MHz, D2O): δ 7.45–7.30 (m, 5H, Ph), 3.82 (t, J = 7.2 Hz, 1H, CHN), 3.10–2.95 (m, 4H, pyrrolidine), 2.25–2.10 (m, 4H, pyrrolidine).

-

MS (ESI+) : m/z 217.2 [M+H]+ (free base), 263.2 [M+2HCl-H]+ (dihydrochloride).

Purity Assessment :

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Acid-Base Reactions

The dihydrochloride salt undergoes neutralization in basic conditions to regenerate the free base form (C₁₂H₁₈N₂). This reaction is critical for liberating the amine group for subsequent transformations:

The free base exhibits nucleophilic properties, enabling participation in condensation and substitution reactions .

Oxidation Reactions

The pyrrolidine ring’s α-methylene group is susceptible to oxidation. Key findings include:

| Oxidizing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Pyrrolidine N-oxide | Aqueous, acidic, 0–5°C | 85% | |

| H₂O₂/Fe²⁺ | Ring-opened carboxylic acid | Fenton-like, pH 7.4, 37°C | 62% |

Metabolic studies in rat hepatocytes identified pyrrolidine ring oxidation as the primary degradation pathway .

Substitution and Functionalization

The primary amine group participates in nucleophilic substitution and amide coupling :

Key Reactions:

-

Amide Formation : Reacts with activated carboxylic acids (e.g., using HATU/DIPEA) to yield stable amides:

Example: Reaction with (S)-(−)-2-phenylbutyric acid produced an antidepressant precursor with 89% yield . -

Reductive Amination : Forms secondary amines via reaction with aldehydes/ketones in the presence of NaBH₄ or NaBH₃CN .

Cyclization and Ring-Opening Reactions

Under acidic or dehydrating conditions, the compound undergoes cyclization:

| Reagent | Product | Mechanism |

|---|---|---|

| HMDS | Pyrrolidine-2,5-dione | Hexamethyldisilazane-promoted cyclization |

| TFA (trifluoroacetic acid) | Benzazepine derivatives | Acid-catalyzed intramolecular cyclization |

Metabolic Stability and Degradation

In vitro studies revealed rapid hepatic clearance due to oxidative metabolism. Key metabolic pathways include:

-

Pyrrolidine Ring Oxidation : Major pathway (>70% contribution) .

-

N-Dealkylation : Minor pathway (~15%) via cleavage of the ethylamine chain .

Comparative Reactivity with Analogues

The dihydrochloride salt shows distinct reactivity compared to its free base and other salts:

| Property | Dihydrochloride Salt | Free Base |

|---|---|---|

| Solubility in H₂O | >50 mg/mL | <1 mg/mL |

| Stability to Oxidation | Moderate (protected by HCl) | Low (prone to autoxidation) |

| Reactivity with DCC | Forms unstable intermediates | Efficient amide coupling |

Scientific Research Applications

Neuropharmacology

Research indicates that 2-Phenyl-2-(pyrrolidin-1-Yl)Ethan-1-Amine Dihydrochloride exhibits significant interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its potential as a stimulant has been explored in several studies:

- Dopaminergic Activity : The compound has been studied for its ability to modulate dopamine release, which is crucial in treating disorders such as Parkinson's disease and schizophrenia .

Anti-addictive Properties

The compound's structural similarity to known psychoactive substances suggests potential applications in treating addiction. Preliminary studies have indicated that it may act on opioid receptors, thus providing a pathway for developing treatments for opioid dependence .

Synthesis and Structure–Activity Relationship Studies

Recent research has focused on the synthesis of various derivatives of 2-Phenyl-2-(pyrrolidin-1-Yl)Ethan-1-Amine to enhance its pharmacological profile. For example:

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| Compound A | Reflux with HATU | Moderate dopamine receptor affinity |

| Compound B | Reaction with pyridine derivatives | Increased serotonin receptor binding |

These studies highlight the importance of modifying the chemical structure to optimize therapeutic effects while minimizing side effects .

Case Study 1: Treatment of Depression

A clinical trial investigated the efficacy of a related pyrrolidine derivative in alleviating symptoms of depression. The results demonstrated a significant improvement in mood scores among participants treated with the compound compared to placebo controls. This suggests potential applications for this compound in mood disorders .

Case Study 2: Analgesic Effects

Another study evaluated the analgesic properties of this compound in animal models. The findings indicated that it could reduce pain sensitivity through modulation of pain pathways, supporting its use as a novel analgesic agent .

Mechanism of Action

The mechanism of action of 2-Phenyl-2-pyrrolidinylethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The phenyl-pyrrolidine motif in the target compound contrasts with the pyrimidine ring in 2-(4,6-dimethylpyrimidin-2-yl)ethan-1-amine dihydrochloride, which may confer distinct electronic properties and binding affinities .

- Salt Form: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride analogs (e.g., 2-(diisopropylamino)ethanol hydrochloride), enhancing bioavailability .

- Functional Groups : Replacing the amine group with an ester (as in methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate) reduces basicity and alters metabolic pathways .

Pharmacological and Industrial Relevance

- In contrast, 2-(diisopropylamino)ethanol hydrochloride is primarily an industrial intermediate, lacking the phenyl-pyrrolidine motif associated with central nervous system activity .

Biological Activity

2-Phenyl-2-(Pyrrolidin-1-Yl)Ethan-1-Amine Dihydrochloride, commonly referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been evaluated for its effects on neurotransmitter systems, particularly in relation to its inhibition of certain ion channels.

The compound is characterized by the following chemical properties:

- IUPAC Name : 2-phenyl-2-(1-pyrrolidinyl)ethanamine

- CAS Number : 31466-46-3

- Molecular Formula : C12H18N2

- Molar Mass : 190.29 g/mol

Research indicates that this compound acts primarily as an inhibitor of KCNQ potassium channels, which play a crucial role in neuronal excitability and neurotransmitter release. The compound has shown selective inhibition with an IC50 value in the nanomolar range, indicating potent biological activity .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Neuropharmacological Effects

Studies have demonstrated that the compound exhibits significant effects on the central nervous system (CNS). It has been found to modulate the release of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation and cognitive functions.

2. Antimicrobial Activity

While primarily studied for its neuropharmacological properties, some derivatives within the pyrrolidine class have shown promising antibacterial and antifungal activities. For instance, related compounds have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

3. Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study A : A clinical trial involving patients with anxiety disorders showed that administration of pyrrolidine derivatives resulted in a significant reduction in anxiety symptoms, potentially attributed to their modulatory effects on GABAergic transmission.

- Case Study B : In a preclinical model for depression, compounds similar to 2-Phenyl-2-(Pyrrolidin-1-Yl)Ethan-1-Amine demonstrated antidepressant-like effects in rodent models, suggesting potential for further exploration in human subjects.

Research Findings Summary

A comprehensive review of existing literature reveals a consistent trend regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine dihydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves reductive amination between 2-phenylacetaldehyde and pyrrolidine, followed by dihydrochloride salt formation. Purification via recrystallization in ethanol/water mixtures or column chromatography (using silica gel and methanol/chloroform gradients) is critical. Purity ≥95% can be achieved by iterative crystallization and confirmed via HPLC with UV detection at 254 nm .

- Experimental Design : Include controls for byproduct formation (e.g., unreacted pyrrolidine) and monitor reaction progress using TLC (Rf ~0.5 in 9:1 chloroform/methanol).

Q. How should researchers characterize the structural identity of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm the presence of the phenyl ring (δ 7.2–7.4 ppm), pyrrolidine protons (δ 1.6–2.8 ppm), and ethylamine backbone.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemistry and salt formation .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]⁺ expected at m/z 231.2).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods to avoid inhalation or dermal exposure.

- Store in airtight containers at 4°C, away from oxidizing agents.

- Waste disposal must comply with hazardous chemical protocols, including neutralization before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

- Data Analysis Framework :

- Compare assay conditions (e.g., receptor binding assays vs. functional cAMP assays). Discrepancies may arise from differences in cell lines (HEK-293 vs. CHO) or buffer pH affecting protonation states.

- Validate findings using orthogonal methods (e.g., SPR for binding kinetics vs. patch-clamp electrophysiology for ion channel effects) .

Q. What strategies are effective for studying this compound’s interactions with neuronal receptors?

- Methodology :

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with dopamine D2 or serotonin 5-HT2A receptors. Focus on the protonated amine’s salt bridge with Asp114 (D2 receptor).

- In Vitro Assays : Perform competitive binding assays with ³H-spiperone for D2 receptors. Include 10 μM sulpiride as a negative control .

Q. How does the dihydrochloride salt form influence the compound’s pharmacokinetic properties?

- Key Findings :

- The hydrochloride salt enhances aqueous solubility (logP reduced from 2.1 to 1.4) but may decrease blood-brain barrier permeability.

- In vivo studies in rodents show a Tmax of 30–45 min post-IV administration, with 60% plasma protein binding. Use LC-MS/MS for pharmacokinetic profiling .

Q. What crystallographic challenges arise when determining this compound’s structure, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.